Negligible Cannabinoid Receptor Binding Differentiates 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole from Potent CB1/CB2 Agonists
The compound exhibits very weak binding affinity for both cannabinoid receptor subtypes. In radioligand displacement assays, 3,4‑dibutyl‑2‑methyl‑5‑phenyl‑1H‑pyrrole shows Ki > 1000 nM at human CB2 and rat CB1 receptors [1]. In contrast, the naphthoylindole synthetic cannabinoid JWH‑018 displays potent binding with Ki = 9.0 nM at the CB1 receptor .
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | >1000 nM |
| Comparator Or Baseline | JWH-018: 9.0 nM |
| Quantified Difference | >110-fold lower affinity |
| Conditions | Radioligand displacement assay using [³H]CP‑55,940 |
Why This Matters
This substantial difference in receptor engagement means the compound can serve as a pyrrole‑based negative control or as a scaffold devoid of cannabinoid activity, avoiding confounding CB1/CB2‑mediated effects in cellular or in vivo studies.
- [1] BindingDB. BDBM50063532 (CHEMBL3398550) – 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063532 (accessed April 2026). View Source
